molecular formula C18H14O6 B2370742 2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid CAS No. 294855-19-9

2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid

Cat. No.: B2370742
CAS No.: 294855-19-9
M. Wt: 326.304
InChI Key: AUDRNTPCTORBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid is a complex organic compound with a unique structure that combines a chromenone core with a phenoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-methyl-4-oxo-3-phenoxychromen-7-ol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chromenone core and phenoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
  • (2-Methyl-4-oxo-3-phenoxy-4H-chromen-7-yloxy)-acetic acid benzyl ester
  • (6-Ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy)-acetic acid benzyl ester

Uniqueness

2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-11-18(24-12-5-3-2-4-6-12)17(21)14-8-7-13(9-15(14)23-11)22-10-16(19)20/h2-9H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDRNTPCTORBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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